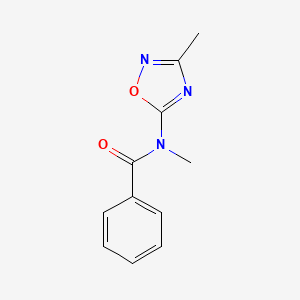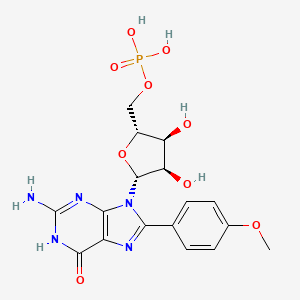![molecular formula C13H11N3O2S B12929163 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and thiazole moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and thiazole rings in a single molecule can enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials
Formation of Benzimidazole Ring: The synthesis begins with the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of Thiazole Moiety: The benzimidazole intermediate is then reacted with a thiazole precursor, such as thioamide or thioester, under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or thiazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and disease mechanisms.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the proliferation of tumor cells by interfering with cell cycle progression or inducing apoptosis .
Comparación Con Compuestos Similares
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)acetate: This compound has a similar benzimidazole core but lacks the thiazole moiety, which may result in different biological activities.
2-(1H-Benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound has a similar structure but with an amide group instead of an ester, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined benzimidazole and thiazole rings, which can enhance its pharmacological potential compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H11N3O2S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c17-13(11-7-19-8-14-11)18-6-5-12-15-9-3-1-2-4-10(9)16-12/h1-4,7-8H,5-6H2,(H,15,16) |
Clave InChI |
QNCCNBSAMSJFJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/no-structure.png)



![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)

